molecular formula C19H15NO3S B2397291 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid CAS No. 380646-25-3

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid

Cat. No.: B2397291
CAS No.: 380646-25-3
M. Wt: 337.39
InChI Key: RWIXDIIEPOGCPK-UHFFFAOYSA-N
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Description

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a carboxylic acid group, and an amide linkage to a 2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.

    Amidation Reaction: The 2-methylbenzoyl group can be introduced through an amidation reaction, where 2-methylbenzoic acid is converted to its acyl chloride derivative and then reacted with the amine group on the thiophene ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel thiophene-based materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.

    3-[(2-Methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid: Similar structure but with the amide linkage at the 3-position instead of the 2-position.

Uniqueness

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12-7-5-6-10-14(12)17(21)20-18-15(19(22)23)11-16(24-18)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXDIIEPOGCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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